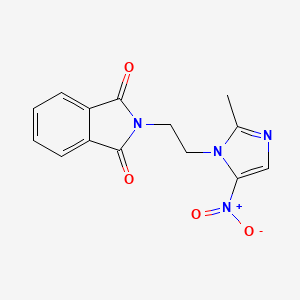

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)phthalimide

Description

Properties

IUPAC Name |

2-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-9-15-8-12(18(21)22)16(9)6-7-17-13(19)10-4-2-3-5-11(10)14(17)20/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYZWSLKPBBNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183187 | |

| Record name | N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

28997-31-1 | |

| Record name | 2-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28997-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028997311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)phthalimide typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with an appropriate phthalimide derivative. One common method involves the use of N-hydroxyphthalimide and 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine under suitable reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)phthalimide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of 2-methyl-5-amino-1H-imidazole derivatives.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)phthalimide has been investigated for its antimicrobial properties. The nitroimidazole moiety is known for its efficacy against anaerobic bacteria and protozoa. Studies indicate that compounds containing this structure can exhibit significant antibacterial activity, making them candidates for developing new antibiotics .

Anticancer Potential

Research has suggested that derivatives of nitroimidazole compounds possess anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This compound's unique structure may enhance its ability to target specific cancer cell lines, warranting further investigation into its therapeutic potential .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse-phase HPLC techniques. A study demonstrated that it can be separated using a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive. This method is scalable and suitable for isolating impurities in preparative separation processes, highlighting its utility in quality control within pharmaceutical formulations .

Mass Spectrometry Compatibility

For applications requiring mass spectrometry (MS), the HPLC method can be adapted by replacing phosphoric acid with formic acid to ensure compatibility. This adaptability makes it a valuable compound for researchers conducting pharmacokinetic studies and drug metabolism investigations .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various nitroimidazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against several strains of bacteria, including Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Testing

In vitro tests on human cancer cell lines revealed that this compound induced apoptosis through ROS generation. The compound was shown to reduce cell viability significantly in breast and colon cancer cell lines compared to controls, indicating promising anticancer activity that merits further exploration in vivo .

Mechanism of Action

The mechanism of action of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)phthalimide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-5-nitroimidazole: A precursor in the synthesis of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)phthalimide.

Metronidazole: An antimicrobial agent with a similar imidazole core structure.

Tinidazole: Another antimicrobial agent with a nitroimidazole moiety.

Uniqueness

This compound is unique due to the presence of both the phthalimide and nitroimidazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)phthalimide (CAS Number: 28997-31-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, applications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H12N4O4 |

| Molecular Weight | 300.27 g/mol |

| Density | 1.51 g/cm³ |

| Boiling Point | 540.2 °C at 760 mmHg |

| LogP | 1.857 |

Structural Characteristics

The compound features a phthalimide moiety linked to a 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl group, which may contribute to its biological activity by interacting with biological targets through hydrogen bonding and π-π interactions.

Antimicrobial Properties

Research has indicated that compounds containing nitroimidazole groups exhibit significant antimicrobial properties. For instance, Giglio et al. (2011) demonstrated that related nitroimidazoles possess potent activity against various bacterial strains, suggesting that this compound may also exhibit similar effects due to its structural similarities .

Anticancer Activity

The compound's structure suggests potential anticancer properties. In vitro studies have shown that imidazole derivatives can induce apoptosis in cancer cells. A study by Fernandez et al. (2011) highlighted the cytotoxic effects of related compounds on human cancer cell lines, indicating the need for further exploration of this compound in cancer therapy .

The proposed mechanism of action for compounds like this compound involves the generation of reactive nitrogen species (RNS), which can disrupt cellular functions and lead to cell death. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Cytotoxicity in Cancer Cells

A recent investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced significant apoptosis, with IC50 values indicating effectiveness at low concentrations. This study underscores the compound's potential as an anticancer agent.

Q & A

Q. What are the established synthetic pathways for N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)phthalimide?

The compound is synthesized via a multi-step process. A four-step reaction sequence involves functionalizing the 5-nitroimidazole core, followed by ethylation with phthalimide groups. Key steps include condensation reactions and purification via crystallization or chromatography. For example, intermediates like N-(2-bromoethyl)phthalimide are coupled with nitroimidazole derivatives under controlled conditions .

Q. Which analytical techniques are commonly used to characterize this compound?

Reverse-phase HPLC (e.g., Newcrom R1 columns) is employed for purity assessment, with mobile phases optimized for separation . Structural confirmation utilizes NMR (¹H/¹³C), FT-IR, and elemental analysis. Crystallographic methods, supported by SHELX software, resolve molecular geometry .

Q. What biological activities are associated with this compound?

The 5-nitroimidazole moiety confers antiparasitic activity, particularly against anaerobic pathogens like Giardia lamblia. Activity is linked to nitro group reduction under hypoxic conditions, generating cytotoxic radicals .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

Yield optimization involves solvent selection (e.g., THF/water mixtures), stoichiometric control, and catalyst screening. Sodium borohydride reduces diselenide intermediates in analogous syntheses, improving efficiency . Reaction monitoring via TLC (hexane:ethyl acetate = 9:1) and flash chromatography ensures purity .

Q. What methodologies address contradictions in reported biological efficacy across studies?

Conduct meta-analyses by cross-referencing PubMed, Scopus, and patent databases to identify assay variability. Comparative studies on derivatives (e.g., dibromo-phenyl analogs) clarify structure-activity relationships (SAR). Crystallographic data (e.g., monoclinic packing) validate structural hypotheses .

Q. How can the crystal structure be determined and validated for this compound?

Use single-crystal X-ray diffraction with SHELXL for refinement, ensuring anisotropic displacement parameters are modeled . Validate geometry using WinGX/ORTEP for bond-length analysis and Hirshfeld surfaces. Report compliance with CIF standards to avoid overfitting .

Q. What strategies overcome resistance mechanisms in target organisms?

Side-chain modifications (e.g., brominated or fluorinated groups) reduce enzymatic deactivation . Prodrug strategies, such as succinate esters, enhance bioavailability . Co-administration with radiosensitizers improves hypoxic cytotoxicity .

Q. How to design experiments assessing in vitro cytotoxicity and radiosensitization?

Use aerobic vs. hypoxic cell cultures to mimic physiological conditions. Dose-response curves (0–100 µM) quantify IC₅₀ values, while clonogenic assays measure radiosensitization. Metronidazole derivatives serve as positive controls .

Data Contradiction and Validation

Q. How to resolve discrepancies in molecular geometry between computational and experimental data?

Perform DFT calculations (B3LYP/6-31G*) and compare with crystallographic results. Validate via metric analysis (e.g., torsion angles, hydrogen bonding) using Mercury software. Address outliers by re-examining refinement constraints .

Q. What statistical approaches reconcile conflicting SAR findings in derivatives?

Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity. Use cluster analysis to group compounds by efficacy, prioritizing synthetic routes for high-activity clusters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.